- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, Zhongguo Yiyao Gongye Zazhi, 2007, 38(10), 694-695

Cas no 96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester)

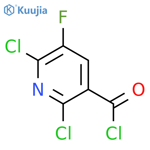

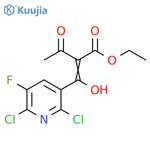

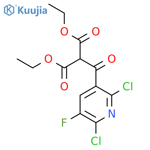

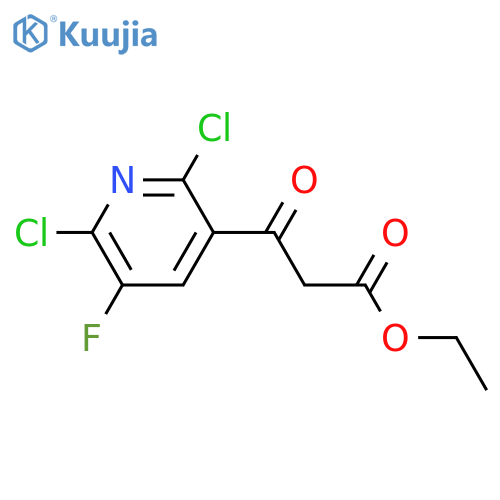

96568-04-6 structure

Nom du produit:3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

Numéro CAS:96568-04-6

Le MF:C10H8Cl2FNO3

Mégawatts:280.079824447632

MDL:MFCD00799535

CID:61853

PubChem ID:87560993

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Propriétés chimiques et physiques

Nom et identifiant

-

- Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

- Ethyl 2,6-dichloro-5-fluoropyridine-3-acetoacetate

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate

- Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- Ethyl 2,6-Dichloro-5-Fluoro

- Nicotinylacetate

- Ethyl 2,6-Dichloro-5-Fluoro-Pyridine-3-Acetoacetate

- Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester

- Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- (2,6-Dichloro-5-fluoronicotinoyl)acetic Acid Ethyl Ester

- 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionic Acid Ethyl Ester

- Ethyl (2,6-Dichloro-5-fluoronicotinoyl)acetate

- Ethyl 2,6-Dichloro-5-Fluoro Nicotinylacetate

- ethyl 3-(2,6-dichloro-5-fluoro(3-pyridyl))-3-oxopropanoate

- PubChem10944

- C10H8Cl2FNO3

- DSSTox_CID_29338

- DSSTox_RID_83454

- DSSTox_GSID_49379

- Ethyl2,6-dichloro-5-fluorop

- Ethyl 2,6-dichloro-5-fluoro-β-oxo-3-pyridinepropanoate (ACI)

- Ethyl 3-(2,6-dichloro-5-fluoro-3-pyridyl)-3-oxopropanoate

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate

- Ethyl 2,6-dichloro-5-fluoro-

- Ethyl 2,6-dichloro-5-fluoro- beta -oxo-3-pyridinepropionate

- AC-7742

- Ethyl 2,6-dichloro-5-fluoro-?-oxo-3-pyridinepropionate

- 96568-04-6

- CHEMBL3185319

- DTXSID4049379

- Tox21_202905

- E0811

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Ethyl 2,6-dichloro-5-fluoronicotinoylacetate

- CAS-96568-04-6

- Ethyl 3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropionate; Ethyl 2,6-Dichloro-5-fluoro-beta-oxo-3-pyridinepropanoate;

- Ethyl3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate

- DTXCID1029338

- MFCD00799535

- CS-0059185

- Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propionate

- SY050796

- Ethyl 2,6-dichloro-5-fluoro-I(2)-oxo-3-pyridinepropionate

- Ethyl 2,6-dichloro-5-fluoro-beta-oxo-3-pyridinepropionate, 98%

- A-oxo-3-pyridinepropionate

- AS-9195

- J-520797

- BP-12689

- SCHEMBL1389163

- AKOS015838712

- NCGC00260451-01

- Ethyl 2,6-dichloro-5-fluornicotinoylacetate; Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate; Ethyl 3-[2,6-dichloro-5-fluoro-(3-pyridiyl)]-3-oxopropanoate

- ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxo-propanoate

-

- MDL: MFCD00799535

- Piscine à noyau: 1S/C10H8Cl2FNO3/c1-2-17-8(16)4-7(15)5-3-6(13)10(12)14-9(5)11/h3H,2,4H2,1H3

- La clé Inchi: IEUHWNLWVMLHHC-UHFFFAOYSA-N

- Sourire: O=C(CC(C1C(Cl)=NC(Cl)=C(F)C=1)=O)OCC

Propriétés calculées

- Qualité précise: 293.00200

- Masse isotopique unique: 278.987

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 5

- Comptage des atomes lourds: 17

- Nombre de liaisons rotatives: 5

- Complexité: 303

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Charge de surface: 0

- Surface topologique des pôles: 56.3

- Nombre d'tautomères: 3

- Le xlogp3: 2.9

Propriétés expérimentales

- Couleur / forme: Solide

- Dense: 1.4602 (estimate)

- Point de fusion: 66.0 to 72.0 deg-C

- Point d'ébullition: 363.4±37.0℃ at 760 mmHg

- Point d'éclair: 165.4 °C

- Indice de réfraction: 1.524

- Le PSA: 56.26000

- Le LogP: 2.59230

- Solubilité: Insoluble dans l'eau

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Informations de sécurité

-

Symbolisme:

- Provoquer:Avertissement

- Mot signal:Warning

- Description des dangers: H315-H319

- Déclaration d'avertissement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Numéro de transport des marchandises dangereuses:NONH for all modes of transport

- Wgk Allemagne:3

- Code de catégorie de danger: 36/37/38

- Instructions de sécurité: S26-S36-S37/39

-

Identification des marchandises dangereuses:

- Conditions de stockage:Store at room temperature

- Terminologie du risque:R36/37/38

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Données douanières

- Code HS:2933399090

- Données douanières:

Code douanier chinois:

2933399090Résumé:

2933399090. Autres composés ayant un cycle pyridine non condensé sur leur structure. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933399090. Autres composés dont la structure contient un cycle pyridine non épaissi, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-100g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 100g |

¥751.00 | 2024-04-23 | |

| eNovation Chemicals LLC | D711308-25g |

Ethyl 2,6-dichloro-5-fluoro-pyridine-3-acetoacetate |

96568-04-6 | 97% | 25g |

$300 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129825-10g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 10g |

¥61.00 | 2024-04-23 | |

| Apollo Scientific | PC3939-25g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 25g |

£20.00 | 2025-02-21 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | E0811-5G |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | >98.0%(T) | 5g |

¥50.00 | 2024-04-15 | |

| eNovation Chemicals LLC | D379487-500g |

Ethyl 3-(2,6-Dichloro-5-fluoro-3-pyridyl)-3-oxopropionate |

96568-04-6 | 98% | 500g |

$470 | 2024-05-24 | |

| Matrix Scientific | 088974-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 5g |

$63.00 | 2023-09-08 | ||

| TRC | D434200-50g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 50g |

$333.00 | 2023-05-18 | ||

| TRC | D434200-100g |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester |

96568-04-6 | 100g |

$620.00 | 2023-05-18 | ||

| Apollo Scientific | PC3939-5g |

Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |

96568-04-6 | 97% | 5g |

£15.00 | 2025-02-21 |

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate ; 0 - 5 °C; 0.5 h, 5 °C → 35 °C; 6 h, 35 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

1.2 0 - 10 °C; 10 °C → rt; 12 h, rt; rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; < 20 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid , Pyridine Solvents: Ethanol

Référence

- An alternative synthesis of ethyl 3-(2-chloro-4,5-difluorophenyl)-3-oxopropionate and ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Organic Preparations and Procedures International, 1997, 29(2), 231-234

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; reflux; 1 h, reflux; 0.5 h, reflux; reflux → 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 - 10 °C; 10 °C → rt; 2 h, rt; 2 h, 0 - 5 °C

Référence

- An improved, one-pot process for preparing beta-keto esters from nitriles and alpha-halo esters by the Blaise reaction, using zinc plus organic acid catalysts, and application to the preparation of pyridine and benzene intermediates for quinoline antibiotics., World Intellectual Property Organization, , ,

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Butyllithium Catalysts: 2,2′-Biquinoline Solvents: Tetrahydrofuran , Hexane ; -30 °C; -5 °C; -5 °C → -50 °C

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

1.2 Solvents: Tetrahydrofuran ; -50 °C; -50 °C → rt; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Référence

- Preparation of guanidine and biguanidine derivatives as antiviral and antimicrobial agents, United States, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 1.5 h, reflux

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

1.2 1.5 h, reflux; 2.5 h, reflux

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.4 Reagents: Sulfuric acid Solvents: Ethanol , Water ; rt; 2 h, rt

Référence

- Synthesis of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, Zhongguo Yiyao Gongye Zazhi, 2010, 41(8), 571-572

Synthetic Routes 6

Conditions de réaction

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, 90 °C

Référence

- A catalytic process for preparing (hetero)aromatic beta-ketoesters from metal organyl malonates and (hetero)arylnitriles, World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Zinc Catalysts: Methanesulfonic acid Solvents: Tetrahydrofuran ; 1 h, reflux

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

1.2 1 h, rt; 0.5 - 2 h, reflux; reflux → 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, 0 - 10 °C

1.4 Catalysts: Sulfuric acid Solvents: Ethanol , Water ; 20 - 30 °C; 2 - 3 h, 20 - 30 °C

Référence

- Process for preparation of ethyl 2,6-dichloro-5-fluoronicotinoylacetate, China, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Triethylamine , Magnesium chloride Solvents: Ethyl acetate

1.2 -

1.2 -

Référence

- A safe, economical method for the preparation of β-oxo esters, Synthesis, 1993, (3), 290-2

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: p-Toluenesulfonic acid Solvents: Water ; 5 h, reflux

Référence

- Synthesis, antimycobacterial and antibacterial activity of 1-(6-amino-3,5-difluoropyridin-2-yl)fluoroquinolone derivatives containing an oxime functional moiety, Bioorganic & Medicinal Chemistry Letters, 2016, 26(9), 2262-2267

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Methanesulfonic acid , Zinc Solvents: Tetrahydrofuran ; 10 min, reflux

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

1.2 2.5 h, reflux; 0.5 h, reflux; reflux → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C; 5 °C → rt; 1 h, rt

Référence

- Efficient and Scalable Synthesis of Ethyl 2,6-Dichloro-5-Fluoronicotinoyl Acetate Using the Blaise Reaction as a Key Step, Organic Process Research & Development, 2005, 9(3), 311-313

Synthetic Routes 11

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Water ; 10 h, reflux

Référence

- Synthesis of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropionate, Jingxi Huagong Zhongjianti, 2005, 35(6), 29-31

Synthetic Routes 12

Conditions de réaction

1.1 Catalysts: Zinc chloride Solvents: 1,2-Dichloroethane ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, reflux; reflux → rt

Référence

- Discovery of the Decarboxylative Blaise Reaction and Its Application to the Efficient Synthesis of Ethyl 2,6-Dichloro-5-fluoronicotinoylacetate, Organic Process Research & Development, 2007, 11(6), 1062-1064

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 reflux

1.3 Reagents: Ammonium chloride Solvents: Water

Référence

- Multi-substituted nitrogen-containing heterocyclic derivatives, its preparation method and application, China, , ,

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Raw materials

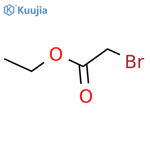

- Ethyl bromoacetate

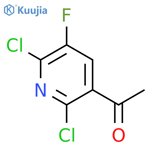

- 1-(2,6-dichloro-5-fluoropyridin-3-yl)ethan-1-one

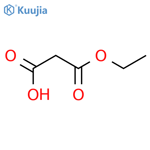

- 3-ethoxy-3-oxo-propanoic acid

- 2,6-Dichloro-5-fluoronicotinonitrile

- 2,6-Dichloro-5-fluoronicotinoyl ChlorideI

- Ethyl 2-[(2,6-dichloro-5-fluoro-3-pyridinyl)hydroxymethylene]-3-oxobutanoate

- Diethyl (2,6-dichloro-5-fluoro-pyridine-3-carbonyl)-malonate

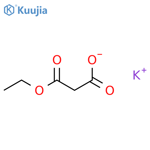

- Ethyl potassium malonate

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Preparation Products

3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester Littérature connexe

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

96568-04-6 (3-(2,6-Dichloro-5-fluoropyridin-3-yl)-3-oxopropanoic Acid Ethyl Ester) Produits connexes

- 2228305-17-5(tert-butyl N-4-(3-amino-1-fluoropropyl)-2-methoxyphenylcarbamate)

- 140133-60-4(6-(Chloromethyl)picolinaldehyde)

- 1261846-86-9(2-Chloromethyl-5-fluoro-3'-(trifluoromethyl)biphenyl)

- 1806906-11-5(6-Cyano-4-(difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine)

- 2877702-25-3(4-(4-{[(3-methylpyrazin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile)

- 2228430-41-7({1-(4-methylpyrimidin-5-yl)methylcyclopropyl}methanamine)

- 1339027-96-1(methyl 3-(methyl(tert-pentyl)amino)propanoate)

- 2770556-44-8(tert-butyl 2-(4-amino-3-iodo-1H-indazol-1-yl)acetate)

- 1487382-32-0(2-(p-Tolyl)spiro[3.3]heptan-2-amine)

- 851132-51-9(N-(2,5-dimethoxyphenyl)-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

Fournisseurs recommandés

BIOOKE MICROELECTRONICS CO.,LTD

Membre gold

Fournisseur de Chine

Réactif

PRIBOLAB PTE.LTD

Membre gold

Fournisseur de Chine

Réactif

Jincang Pharmaceutical (Shanghai) Co., LTD.

Membre gold

Fournisseur de Chine

Réactif

Hubei Cuiyuan Biotechnology Co.,Ltd

Membre gold

Fournisseur de Chine

Réactif

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot